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Compound of Interest

Compound Name: 7-Fluoro-2-methyl-2H-indazole

CAS No.: 1337881-42-1

Cat. No.: B596423

Get Quote

An In-depth Technical Guide to the Structure, Synthesis, and Application of 7-Fluoro-2-methyl-
2H-indazole

Abstract
This technical guide provides a comprehensive analysis of 7-Fluoro-2-methyl-2H-indazole
(CAS No: 1337881-42-1), a key heterocyclic building block in modern medicinal chemistry. The

indazole scaffold is a privileged structure in drug discovery, and strategic functionalization, such

as the introduction of a fluorine atom at the 7-position and a methyl group at the N-2 position,

imparts unique physicochemical and metabolic properties. This document details the molecular

structure, provides a field-proven, regioselective synthetic protocol, outlines comprehensive

characterization data, and discusses its critical application as an intermediate in the synthesis

of advanced therapeutic agents, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

inhibitors. This guide is intended for researchers, medicinal chemists, and process

development scientists engaged in the design and synthesis of novel pharmaceuticals.

Introduction: The Significance of the Indazole
Scaffold
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The indazole nucleus, a bicyclic system comprising a fused benzene and pyrazole ring, is a

cornerstone of medicinal chemistry.[1] As a bioisostere of indole, it is featured in numerous

FDA-approved drugs and clinical candidates, demonstrating a wide spectrum of biological

activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Indazoles can exist

as two primary tautomers, 1H- and 2H-indazole, with the N-alkylation pattern profoundly

influencing the molecule's spatial arrangement and drug-receptor interactions.

The subject of this guide, 7-Fluoro-2-methyl-2H-indazole, is a specifically engineered

analogue. The strategic placement of substituents serves distinct purposes:

Fluorine at C-7: The introduction of a fluorine atom can significantly modulate a molecule's

metabolic stability, lipophilicity, and binding affinity. Its high electronegativity can alter the

electronic distribution of the aromatic system, influencing pKa and hydrogen bonding

capabilities.

Methyl at N-2: Alkylation at the N-2 position locks the tautomeric form, providing a defined

three-dimensional structure. This is often crucial for achieving high selectivity and potency for

a specific biological target, as it orients the rest of the molecule in a fixed conformation for

optimal binding.

This guide will elucidate the key technical aspects of this valuable compound, with a focus on

its synthesis and role in the development of IRAK4 inhibitors, a promising class of drugs for

treating inflammatory and autoimmune diseases.

Molecular Structure and Physicochemical
Properties
The core of 7-Fluoro-2-methyl-2H-indazole is a planar, 10-π electron aromatic system. The

IUPAC name is 7-fluoro-2-methyl-2H-indazole. The structure with standard atom numbering

is presented below.

Caption: Chemical structure of 7-Fluoro-2-methyl-2H-indazole.

A summary of its key physicochemical properties is provided in the table below.
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Property Value Source

CAS Number 1337881-42-1

Molecular Formula C₈H₇FN₂

Molecular Weight 150.15 g/mol

Appearance
Off-white to yellow solid

(predicted)
General knowledge

Melting Point Not available -

Boiling Point Not available -

Solubility

Soluble in methanol,

dichloromethane, DMSO

(predicted)

General knowledge

Synthesis and Mechanistic Considerations
The synthesis of 7-Fluoro-2-methyl-2H-indazole is achieved via a two-step process starting

from a commercially available precursor. The critical step is the regioselective methylation of

the indazole nitrogen. Direct alkylation of 1H-indazoles often yields a mixture of N-1 and N-2

isomers. The outcome is highly dependent on reaction conditions and the electronic nature of

the substituents on the indazole ring.

For 7-fluoro-1H-indazole, the fluorine atom at the C-7 position is weakly electron-withdrawing,

which can influence the nucleophilicity of the adjacent N-1 nitrogen. However, literature

suggests that methylation under acidic conditions or with specific reagents can favor the

kinetically controlled N-2 product. A proven method for the synthesis of the desired N-2 isomer

is detailed in patent literature, demonstrating its utility as a reliable intermediate.

Caption: Synthetic workflow for 7-Fluoro-2-methyl-2H-indazole.

Experimental Protocol: Synthesis of 7-Fluoro-2-methyl-
2H-indazole
This protocol is adapted from patent WO2022140415A1.
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Step 1: Synthesis of 7-Fluoro-1H-indazole

To a reaction vessel charged with 2,3-difluorobenzaldehyde (1.0 eq), add hydrazine

monohydrate (4.0 eq).

Heat the reaction mixture to 180 °C and stir for 10-12 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Upon completion, cool the mixture to room temperature.

Add ethyl acetate and water to partition the product. Separate the organic layer.

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure to yield the crude product.

Purify the crude material by silica gel column chromatography to afford 7-fluoro-1H-indazole

as a solid.

Step 2: Synthesis of 7-Fluoro-2-methyl-2H-indazole

To a solution of 7-fluoro-1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF) cooled to 0

°C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

Causality: NaH is a strong, non-nucleophilic base that deprotonates the indazole nitrogen

to form the indazolide anion, activating it for nucleophilic attack. The use of DMF as a

polar aprotic solvent facilitates this ionic reaction.

Stir the mixture at 0 °C for 30 minutes.

Add methyl iodide (CH₃I, 1.1 eq) dropwise at 0 °C.

Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions. While a mixture of

N-1 and N-2 isomers is possible, the conditions described in the patent yield the desired

N-2 product. Separation of isomers may be required.
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Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or

LC-MS.

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

Extract the product with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the filtrate under reduced pressure.

Purify the crude product by silica gel column chromatography to yield 7-Fluoro-2-methyl-
2H-indazole. The reported yield for this step is approximately 45%.

Structural Characterization
Confirmation of the structure and purity of 7-Fluoro-2-methyl-2H-indazole is achieved through

a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR provides a clear fingerprint of the molecule. The data below is

consistent with the structure reported in patent WO2022140415A1.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 8.21 (s, 1H, H-3), 7.78 (d, J = 8.1 Hz, 1H, H-4), 7.21

(td, J = 8.1, 5.0 Hz, 1H, H-5), 7.05 (d, J = 8.1 Hz, 1H, H-6), 4.22 (s, 3H, N-CH₃).

¹³C NMR (Predicted): While experimental data is not readily available, the predicted ¹³C NMR

spectrum would show 8 distinct signals. The carbon attached to fluorine (C-7) would appear as

a doublet with a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

¹⁹F NMR (Predicted): A single resonance is expected in the ¹⁹F NMR spectrum, appearing as a

complex multiplet due to coupling with neighboring aromatic protons (H-6).

Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound.
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LC-MS:m/z 151.1 [M+H]⁺. This corresponds to the calculated exact mass of the protonated

molecule (C₈H₈FN₂⁺).

Applications in Drug Discovery: A Key Intermediate
for IRAK4 Inhibitors
A significant and high-value application of 7-Fluoro-2-methyl-2H-indazole is its use as a

pivotal intermediate in the synthesis of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4)

inhibitors. IRAK4 is a critical kinase in the innate immunity signaling cascade, and its inhibition

is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases, as

well as certain cancers.

Several patents, including WO2022140415A1, describe the use of 7-Fluoro-2-methyl-2H-
indazole as a core scaffold onto which further complexity is built to generate potent and

selective IRAK4 inhibitors.

Caption: Role of 7-Fluoro-2-methyl-2H-indazole in IRAK4 inhibitor synthesis.

The synthesis typically involves initial functionalization of the 7-Fluoro-2-methyl-2H-indazole
core, for example, through bromination at the C-5 position, followed by cross-coupling reactions

(e.g., Suzuki or Stille coupling) to introduce further diversity. Subsequent modifications, such as

amide bond formation, lead to the final, complex drug molecule. The 7-fluoro-2-methyl-indazole

moiety often serves to anchor the molecule within the ATP-binding pocket of the IRAK4 kinase,

with the substituents providing key interactions that determine potency and selectivity.

Conclusion
7-Fluoro-2-methyl-2H-indazole is a highly valuable and strategically designed building block

for modern drug discovery. Its synthesis, while requiring careful control of regioselectivity, is

achievable through established methods, making it an accessible intermediate for both

research and process development. The unique combination of a fluorine atom and an N-2

methyl group provides a stable and well-defined scaffold that has proven critical for the

development of potent IRAK4 inhibitors. This guide provides the foundational knowledge

required for scientists to effectively synthesize, characterize, and utilize this important

compound in the pursuit of novel therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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